Cas no 613-28-5 (4-(Dipropylamino)benzaldehyde)

4-(Dipropylamino)benzaldehyde is a versatile aromatic aldehyde characterized by the presence of a dipropylamino substituent at the para position of the benzaldehyde core. This compound is particularly valued in organic synthesis for its role as an intermediate in the preparation of dyes, pharmaceuticals, and fine chemicals. The electron-donating dipropylamino group enhances its reactivity in condensation and electrophilic substitution reactions, making it useful for constructing complex molecular frameworks. Its well-defined structure and consistent purity ensure reliable performance in research and industrial applications. The compound is typically supplied as a crystalline solid, with stability under standard storage conditions, facilitating handling and long-term use.
4-(Dipropylamino)benzaldehyde structure
4-(Dipropylamino)benzaldehyde structure
商品名:4-(Dipropylamino)benzaldehyde
CAS番号:613-28-5
MF:C13H19NO
メガワット:205.29606
MDL:MFCD01014246
CID:510077
PubChem ID:69171

4-(Dipropylamino)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(Dipropylamino)benzaldehyde
    • 4-DIPROPYLAMINO-BENZALDEHYDE
    • Benzaldehyde,4-(dipropylamino)-
    • 4-(N,N-dipropylamino)benzaldehyde
    • 4-[N,N-bis(n-propyl)amino]benzaldehyde
    • 4-dipropylaminobenzaldehyde
    • 4-N,N-dipropylaminobenzaldehyde
    • AC1L2B9Y
    • AC1Q2XPS
    • AC1Q6Q6W
    • p-(Dipropylamino)benzaldehyde
    • p-di-n-propylaminobenzaldehyde
    • p-N,N-dipropylaminobenzaldehyde
    • STK054818
    • EN300-01178
    • NSC-757915
    • SCHEMBL1607796
    • RU88O0QKA9
    • NCGC00326277-01
    • BBL003535
    • Benzaldehyde, 4-(dipropylamino)-
    • CHEMBL5082115
    • NS00034643
    • NSC 156559
    • DTXSID3060617
    • NSC-156559
    • EINECS 210-334-0
    • 613-28-5
    • Z56886368
    • MFCD01014246
    • UNII-RU88O0QKA9
    • NSC757915
    • AKOS000260246
    • 4-(N,N'-Dipropylamino)-benzaldehyde
    • ALBB-001173
    • AS-40434
    • CS-0454199
    • AB01320921-02
    • NSC156559
    • MDL: MFCD01014246
    • インチ: InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
    • InChIKey: HDOZLDYBGNJMMZ-UHFFFAOYSA-N
    • ほほえんだ: CCCN(CCC)C1=CC=C(C=C1)C=O

計算された属性

  • せいみつぶんしりょう: 205.14677
  • どういたいしつりょう: 205.146664
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1
  • ふってん: 328.6°C at 760 mmHg
  • フラッシュポイント: 118°C
  • 屈折率: 1.555
  • PSA: 20.31
  • LogP: 3.12550

4-(Dipropylamino)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D263115-250mg
4-(Dipropylamino)benzaldehyde
613-28-5
250mg
$ 185.00 2022-06-05
abcr
AB372017-500 mg
4-(Dipropylamino)benzaldehyde
613-28-5
500MG
€195.40 2022-06-10
abcr
AB372017-1g
4-(Dipropylamino)benzaldehyde, 95%; .
613-28-5 95%
1g
€289.00 2025-02-22
SHENG KE LU SI SHENG WU JI SHU
sc-277350-1g
4-Dipropylamino-benzaldehyde,
613-28-5 >95%
1g
¥2181.00 2023-09-05
Enamine
EN300-01178-10.0g
4-(dipropylamino)benzaldehyde
613-28-5 95%
10g
$671.0 2023-05-01
Fluorochem
226199-250mg
4-(Dipropylamino)benzaldehyde
613-28-5 95%
250mg
£98.00 2022-02-28
abcr
AB372017-5 g
4-(Dipropylamino)benzaldehyde
613-28-5
5g
€656.50 2023-04-26
TRC
D263115-500mg
4-(Dipropylamino)benzaldehyde
613-28-5
500mg
$ 300.00 2022-06-05
Enamine
EN300-01178-5.0g
4-(dipropylamino)benzaldehyde
613-28-5 95%
5g
$393.0 2023-05-01
SHENG KE LU SI SHENG WU JI SHU
sc-277350-1 g
4-Dipropylamino-benzaldehyde,
613-28-5 >95%
1g
¥2,181.00 2023-07-11

4-(Dipropylamino)benzaldehyde 関連文献

4-(Dipropylamino)benzaldehydeに関する追加情報

Professional Introduction to 4-(Dipropylamino)benzaldehyde (CAS No. 613-28-5)

4-(Dipropylamino)benzaldehyde (CAS No. 613-28-5) is a significant organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This compound, characterized by its aromatic aldehyde structure and unique dipropylamino substituent, exhibits a range of chemical properties that make it valuable in various synthetic applications. Its molecular formula, C11H17NO, underscores its complex structure, which is pivotal in its utility across multiple domains.

The Dipropylamino group attached to the benzaldehyde core imparts specific reactivity and electronic characteristics to the molecule. This feature is particularly noteworthy in the context of drug development, where such structural motifs are often employed to modulate biological activity. The benzaldehyde moiety, a well-known aromatic aldehyde, serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules through condensation reactions and other functional group transformations.

In recent years, 4-(Dipropylamino)benzaldehyde has been extensively studied for its potential applications in medicinal chemistry. Its structural framework allows for modifications that can enhance binding affinity to biological targets, making it a promising candidate for the development of novel therapeutic agents. Researchers have explored its derivatives as intermediates in synthesizing small-molecule drugs that target various diseases, including neurological disorders and inflammatory conditions.

One of the most compelling aspects of 4-(Dipropylamino)benzaldehyde is its role in the synthesis of pharmacologically active compounds. The dipropylamino group, in particular, is known for its ability to influence the pharmacokinetic properties of molecules, including solubility and metabolic stability. This has led to investigations into its use as a pharmacophore in drug design, where it can be strategically incorporated to improve drug efficacy and reduce side effects.

The compound's reactivity also makes it a valuable tool in synthetic chemistry. It can undergo various transformations, such as reduction to form primary amines or oxidation to yield corresponding carboxylic acids. These reactions are fundamental in constructing more complex molecular architectures, which are essential for developing new drugs and materials. The ability to manipulate the structure of 4-(Dipropylamino)benzaldehyde allows chemists to tailor its properties for specific applications, enhancing its utility in both academic research and industrial settings.

Recent studies have highlighted the compound's potential in the development of bioactive molecules. For instance, researchers have utilized 4-(Dipropylamino)benzaldehyde as a precursor in synthesizing molecules with anti-inflammatory and analgesic properties. The benzaldehyde core is particularly effective in interacting with biological receptors, while the dipropylamino group modulates these interactions to achieve desired therapeutic effects. This dual functionality has made the compound a focal point in drug discovery efforts aimed at addressing unmet medical needs.

The synthetic pathways involving 4-(Dipropylamino)benzaldehyde have also been optimized for scalability and efficiency. Advances in catalytic methods and green chemistry principles have enabled the production of this compound with minimal environmental impact. Such innovations are crucial for ensuring sustainable practices in pharmaceutical manufacturing, where cost-effectiveness and ecological responsibility are increasingly prioritized.

In conclusion, 4-(Dipropylamino)benzaldehyde (CAS No. 613-28-5) is a multifaceted compound with significant implications in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate in drug development, offering opportunities for designing novel therapeutic agents with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and innovation is likely to grow even further.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:613-28-5)4-(Dipropylamino)benzaldehyde
A1088806
清らかである:99%/99%/99%
はかる:1.0g/5.0g/10.0g
価格 ($):174.0/524.0/871.0